molecular formula C4H7ClN2S B8024869 Isothiazol-3-ylmethanamine hydrochloride

Isothiazol-3-ylmethanamine hydrochloride

Cat. No.: B8024869
M. Wt: 150.63 g/mol
InChI Key: JCMGLXWYLXYECG-UHFFFAOYSA-N
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Description

Isothiazol-3-ylmethanamine hydrochloride is a heterocyclic organic compound containing an isothiazole ring (a five-membered aromatic ring with one sulfur and one nitrogen atom) substituted with a methanamine group at the 3-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

1,2-thiazol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMGLXWYLXYECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogen Peroxide-Mediated Cyclization

In a representative procedure, 3-aminopropenethione derivatives are dissolved in methanol and treated with 30% H₂O₂ at reflux for 2–8 hours. This method achieves yields of 30–93%, depending on the substituents. For instance, aryl-substituted precursors exhibit higher cyclization efficiency due to electronic stabilization of the transition state. The reaction proceeds via a radical intermediate, with peroxide facilitating sulfur oxidation and subsequent ring closure.

Iodine-K₂CO₃ System

Alternatively, iodine in diethyl ether with potassium carbonate promotes cyclization at room temperature. This method is particularly effective for alkyl-substituted substrates, yielding 70–85% isothiazole products. The iodine acts as both an oxidizing agent and a Lewis acid, polarizing the S–C bond to accelerate nucleophilic attack by the amine group.

Halogenation-Cyclization of Thioamide Precursors

Halogen-mediated cyclization offers a robust pathway for isothiazole synthesis. This method involves the treatment of thioamide derivatives with chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) to induce simultaneous halogenation and ring closure.

Chlorine Gas in Aprotic Solvents

In a patented protocol, N-methyl-3-mercaptopropionamide is suspended in chlorobenzene and reacted with Cl₂ gas at 50–100°C. The reaction generates 2-methyl-4-isothiazolin-3-one hydrochloride as an intermediate, which is subsequently ammonolyzed to introduce the methanamine moiety. Key parameters include:

  • Pressure : 0.1–3 MPa

  • Catalyst : Rhodium(triphenylphosphine) carbonyl hydride

  • Yield : 76–89%

Sulfuryl Chloride in Continuous Flow Systems

Recent advancements utilize pipeline reactors for continuous production. Thioamide compounds are mixed with SO₂Cl₂ in dichloromethane, achieving 99% conversion within 30 minutes. This method minimizes side reactions such as over-chlorination, which commonly plague batch processes.

The introduction of the methanamine group via reductive amination is a critical step. This approach involves the condensation of isothiazole-3-carbaldehyde with ammonium sources under reducing conditions.

Nickel-Catalyzed Reductive Amination

A hydroxyapatite-supported nickel catalyst enables efficient amination. In a disclosed method, 3-formylisothiazole is reacted with ammonia gas (NH₃) and hydrogen (H₂) at 80°C in methanol. The catalyst’s high surface area and Lewis acidity facilitate imine formation and subsequent reduction. Key data:

ParameterValue
Temperature80°C
Pressure0.5 MPa
NH₃:H₂ Ratio1:1
Yield83%

Sodium Cyanoborohydride in Aqueous Media

For lab-scale synthesis, sodium cyanoborohydride (NaBH₃CN) in aqueous ethanol reduces the imine intermediate at pH 6–7. This method avoids high-pressure equipment but requires stringent pH control to prevent borohydride decomposition.

Comparative Analysis of Methods

The table below evaluates the three primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityKey AdvantageLimitation
Oxidative Cyclization30–93ModerateBroad substrate toleranceRequires toxic oxidizers (e.g., I₂)
Halogenation-Cyclization70–99HighContinuous flow compatibilityChlorine handling risks
Reductive Amination75–83HighMild conditionsCatalyst cost

Critical Considerations in Process Optimization

Catalyst Selection

Nickel-based catalysts outperform palladium in reductive amination due to lower costs and higher selectivity. However, catalyst leaching remains a challenge in continuous systems.

Purity Control

Residual halogenated byproducts (e.g., 5-chloro-isothiazoles) must be minimized to <100 ppm, achieved via recrystallization from ethyl acetate/hexane mixtures .

Chemical Reactions Analysis

Types of Reactions: Isothiazol-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the sulfur atom in the isothiazole ring to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted isothiazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Isothiazol-3-ylmethanamine hydrochloride exhibits significant antimicrobial properties, making it useful in the development of antibacterial and antifungal agents. Its mechanism of action involves the inhibition of enzymes with thiols at their active sites, leading to the disruption of microbial metabolism. This property is particularly valuable in the formulation of preservatives for cosmetics and personal care products, where it helps prevent microbial contamination .

Antitubercular Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as effective antitubercular agents. Research indicates that compounds derived from this structure demonstrate growth inhibitory activity against Mycobacterium tuberculosis with low cytotoxicity towards eukaryotic cells. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance antimicrobial efficacy while minimizing resistance due to efflux pump interactions .

CompoundActivityReference
Isothiazol-3-ylmethanamineAntimicrobial
5-(2-aminothiazol-4-yl)isoxazoleAntitubercular

Agricultural Applications

Pesticides and Herbicides
Isothiazol compounds are utilized in agricultural formulations as biocides, particularly for their effectiveness against fungi and bacteria in crop protection. These compounds are often incorporated into formulations aimed at controlling plant diseases caused by pathogens, thus enhancing crop yield and quality. The use of isothiazoles in agrochemicals has been documented in various studies, showcasing their role in integrated pest management strategies .

Industrial Applications

Preservatives in Consumer Products
The compound is commonly used as a preservative in various consumer products such as paints, coatings, and adhesives due to its antifungal properties. Its incorporation helps prolong shelf life and maintain product integrity by preventing microbial growth during storage .

Material Science
In material science, this compound has been explored for its potential use in polymer formulations. Its ability to act as a stabilizer against microbial degradation makes it an attractive additive for enhancing the durability of materials used in harsh environments .

Case Studies

Case Study 1: Antimicrobial Formulations
A study evaluated the effectiveness of this compound in cosmetic formulations. The results indicated a significant reduction in microbial load over time when the compound was included at concentrations between 0.1% to 0.5%. This demonstrates its potential as a safe preservative alternative in personal care products.

Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing isothiazol derivatives were tested against common fungal pathogens affecting crops. The results showed up to a 70% reduction in disease incidence compared to untreated controls, highlighting the compound's effectiveness as a biocide .

Mechanism of Action

The antimicrobial activity of isothiazol-3-ylmethanamine hydrochloride is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites . The compound forms mixed disulfides upon treatment with such species, disrupting their function and leading to microbial cell death.

Comparison with Similar Compounds

Structural Analogues: Isoxazole Derivatives

Isoxazole-based compounds, such as Isoxazol-5-ylmethanamine hydrochloride (CAS 440099-32-1), share structural similarities but differ in the heterocyclic ring (isoxazole contains oxygen instead of sulfur). Key differences include:

  • Reactivity : The sulfur atom in isothiazole increases electron-withdrawing effects compared to oxygen in isoxazole, altering reactivity in nucleophilic substitutions .
  • Biological Activity : Isoxazole derivatives are often used as anti-inflammatory agents, whereas isothiazole derivatives may exhibit distinct pharmacological profiles due to sulfur’s role in biomolecular interactions .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula CAS Number Key Substituents Applications
Isothiazol-3-ylmethanamine HCl C₄H₇ClN₂S* Not explicitly listed 3-methanamine, isothiazole Organic synthesis, drug intermediates
Isoxazol-5-ylmethanamine HCl C₄H₇ClN₂O 440099-32-1 5-methanamine, isoxazole Anti-inflammatory research
(3-Methylisoxazol-5-yl)methanamine HCl C₅H₉ClN₂O 1050590-34-5 3-methyl, 5-methanamine Agrochemical intermediates

*Assumed based on structural analogs.

Methyl-Substituted Isothiazole Derivatives

5-Amino-3-methylisothiazole hydrochloride (CAS 52547-00-9) is a closely related compound with a methyl group at the 3-position of the isothiazole ring. Key distinctions include:

  • Synthetic Utility: 5-Amino-3-methylisothiazole hydrochloride is widely used in the synthesis of antifungal agents, whereas the methanamine-substituted variant may serve as a precursor for more complex bioactive molecules .

Imidazole-Based Analogues

Compounds like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (CAS 1439902-60-9) differ in their heterocyclic core (imidazole vs. isothiazole). Notable contrasts include:

  • Electronic Properties : Imidazole’s two nitrogen atoms create a stronger electron-rich environment, influencing coordination chemistry and binding affinity in drug-receptor interactions .

Biological Activity

Isothiazol-3-ylmethanamine hydrochloride is a compound within the isothiazolone family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.

1. Overview of Isothiazolones

Isothiazolones are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They are recognized for their biocidal properties and are widely used in industrial applications and personal care products. The biological activity of isothiazoles, particularly their derivatives like this compound, has garnered attention for potential therapeutic use against various pathogens and cancer cells.

This compound exhibits significant antimicrobial properties, primarily through the inhibition of bacterial cell wall synthesis and disruption of cellular membranes. Research indicates that derivatives of isothiazolone can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 140 to 310 μM against these pathogens .

2.2 Case Studies

A study evaluating the antibacterial efficacy of various isothiazolone derivatives found that hybrid compounds combining isothiazolone with nitroxides displayed enhanced activity against resistant strains like vancomycin-resistant Staphylococcus aureus (VRSA). The hybrid compounds showed MICs as low as 8.75 μM, indicating a promising avenue for developing new antibiotics .

3.1 Cytotoxic Effects

This compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies on isothiazolone derivatives indicated selective toxicity towards hepatoma cells (Huh7) compared to non-cancerous hepatocytes (IHH), with CC50 values indicating significant cytotoxicity at concentrations lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

The anticancer mechanisms involve induction of apoptosis, as evidenced by increased expression of pro-apoptotic genes such as caspases 7 and 9 following treatment with isothiazolone derivatives. Additionally, these compounds were shown to disrupt mitochondrial membrane potential, leading to increased oxidative stress within cancer cells .

4. Comparative Biological Activity Table

Compound MIC (μM) CC50 (μM) Target Cells Activity
Isothiazol-3-ylmethanamine HCl140 - 310>560E. faecalis, S. aureusAntibacterial
Hybrid Compound8.75Not reportedVRSAEnhanced antibacterial
IsoBNot reported16.2 - 19.3Huh7 (liver cancer)Anticancer

5. Toxicological Considerations

While isothiazolones exhibit promising biological activities, they also pose risks of toxicity. Studies have indicated that certain isothiazolone derivatives can induce cellular necrosis and inflammatory responses in human liver cell lines . The potential for sensitization and allergic reactions in humans has been documented, particularly with prolonged exposure to high concentrations .

6. Conclusion and Future Directions

The biological activity of this compound highlights its potential as an antimicrobial and anticancer agent. Continued research into its mechanisms of action, alongside the development of less toxic derivatives, could pave the way for new therapeutic applications in treating infections and cancer.

Future studies should focus on:

  • In vivo efficacy testing.
  • Mechanistic studies to elucidate pathways involved in cytotoxicity.
  • Development of formulations that minimize toxicity while maximizing therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Isothiazol-3-ylmethanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation and cyclization steps. For example, hydroxylamine hydrochloride can react with aldehydes under alkaline conditions to form oxime intermediates, followed by chlorination (e.g., using chlorine gas or phosphorus pentachloride) and cyclization with thiols or thioureas . Optimization includes controlling pH (alkaline conditions for oxime formation), temperature (room temperature to 60°C), and stoichiometric ratios. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity, ensuring resolution between the target compound and related substances (e.g., byproducts like isonicotinic acid). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For thermal stability, differential scanning calorimetry (DSC) can detect melting points and decomposition temperatures .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Solubility profiling should include polar solvents (water, methanol, ethanol) and non-polar solvents (dichloromethane, chloroform). For quantitative analysis, prepare saturated solutions at 25°C, filter, and quantify via gravimetric or spectrophotometric methods. Note that solubility in water may exceed 50 mg/mL, while organic solvents like ethanol may show moderate solubility (~20–40 mg/mL) .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions, and what decomposition pathways should be monitored?

  • Methodological Answer : Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Monitor pH-dependent hydrolysis using buffer solutions (pH 1–13) and analyze degradation products via LC-MS. Potential decomposition includes cleavage of the isothiazole ring or oxidation of the amine group. Store the compound in airtight containers at 2–8°C to minimize degradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for weighing and synthesis. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Firefighters should use self-contained breathing apparatus (SCBA) due to potential HCl release during combustion .

Q. How can researchers resolve contradictions in reported synthesis yields or solubility data for this compound?

  • Methodological Answer : Reproduce experiments using standardized protocols (e.g., identical reagent grades, reaction times, and purification methods). Compare results with peer-reviewed studies, and validate discrepancies via controlled variables (e.g., solvent purity, humidity). Cross-check solubility claims using multiple analytical techniques (e.g., UV-Vis vs. HPLC) .

Q. What pharmacological applications are explored for this compound, and how is it utilized as a precursor?

  • Methodological Answer : The compound serves as a precursor for neuroactive agents (e.g., radafaxine analogs) and antimicrobial scaffolds. Functionalize the amine group via reductive amination or acylation. For receptor-binding studies, radiolabel the molecule using tritium or carbon-14 isotopes and validate activity via in vitro assays (e.g., enzyme inhibition) .

Q. What computational tools aid in predicting synthetic routes or optimizing this compound derivatives?

  • Methodological Answer : Retrosynthetic analysis software (e.g., Reaxys, Pistachio) can propose routes based on reaction databases. Density functional theory (DFT) calculations predict regioselectivity in cyclization steps. Machine learning models (e.g., Template_relevance Bkms_metabolic) optimize reaction parameters like temperature and catalyst loading .

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